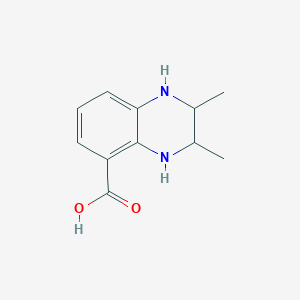

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Overview

Description

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the empirical formula C10H14N2 . It has a molecular weight of 162.23 .

Molecular Structure Analysis

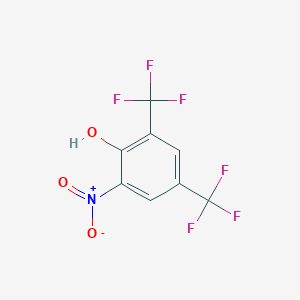

The molecular structure of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound. The compound also contains two methyl groups attached to the 2 and 3 positions of the quinoxaline core .Physical And Chemical Properties Analysis

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline has a molecular weight of 162.23 g/mol . It has a topological polar surface area of 24.1 Ų and a complexity of 140 . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications

Medicinal Chemistry: DPP-4 Inhibitors and Hypoglycemics

This compound has been studied for its potential as a selective dipeptidyl peptidase-IV (DPP-4) inhibitor, which is crucial in the management of type 2 diabetes mellitus. DPP-4 inhibitors work by prolonging the action of incretin hormones, thereby increasing insulin release and decreasing glucagon levels in the circulation .

Material Science: Formation Reagent for Monolayers on Gold Surfaces

In material science, this compound serves as a SAM (Self-Assembled Monolayer) formation reagent. It can be used to create carboxylic acid-terminated monolayers on gold surfaces, which are essential in various nanotechnology applications, including biosensors and molecular electronics .

Biochemistry: AMPD2 Inhibition

The compound has been identified as an inhibitor of AMP deaminase 2 (AMPD2), which plays a significant role in energy homeostasis and immuno-oncology. Selective inhibition of AMPD2 can help clarify its physiological function and potentially lead to new therapeutic strategies .

Pharmacology: Versatile Pharmacological Properties

Quinoxaline derivatives, including 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid, exhibit a wide range of pharmacological activities. They have been studied for their anti-cancer, anti-microbial, anti-convulsant, and anti-inflammatory properties, making them valuable in drug discovery and development .

Organic Chemistry: Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for more complex molecules. Its structure allows for various chemical modifications, enabling the synthesis of a diverse array of quinoxaline derivatives with potential pharmaceutical applications.

Analytical Chemistry: Reference Standards for Testing

This compound is used as a high-quality reference standard in analytical chemistry to ensure accurate results during pharmaceutical testing. It helps in the validation of analytical methods and the calibration of instruments .

Fluorescence Studies: Proton-Induced “OFF–ON” Switching

The tetrahydroquinoxaline moiety has been utilized in the study of fluorescence “OFF–ON” switching mechanisms. This is particularly relevant in the development of fluorescent probes and sensors, which are important tools in chemical and biological research .

Green Chemistry: Synthesis Principles

The synthesis of quinoxaline derivatives, including this compound, can be achieved by adopting green chemistry principles. This approach minimizes the environmental impact and enhances the sustainability of chemical processes .

Safety and Hazards

Future Directions

The future directions for the study of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline and related compounds could involve further exploration of their inhibitory activity on enzymes like AMPD2 . This could potentially lead to the development of new therapeutic agents for conditions related to energy homeostasis and immuno-oncology .

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid interacts with DPP-4, inhibiting its activity . This inhibition prevents the inactivation of incretin hormones, thereby promoting the decrease of blood glucose levels . Molecular docking studies have shown that this compound fits nicely in the active pocket of DPP-4 .

Biochemical Pathways

By inhibiting DPP-4, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . This results in enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels .

Result of Action

The inhibition of DPP-4 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid leads to an increase in the levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . This makes it a promising agent for the management of type 2 diabetes mellitus .

properties

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-7,12-13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUXGRUMNHZRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(C=CC=C2N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587590 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

CAS RN |

912763-21-4 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1628172.png)

![4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine](/img/structure/B1628181.png)

![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)

![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)